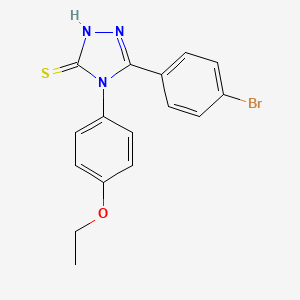

5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

5-(4-Bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a disubstituted triazole derivative characterized by a 1,2,4-triazole core functionalized with a bromophenyl group at position 5 and an ethoxyphenyl group at position 2. The thiol (-SH) group at position 3 enhances its reactivity, enabling derivatization via alkylation or Schiff base formation . This compound is synthesized through cyclization of precursor hydrazides or via S-alkylation reactions using cesium carbonate as a base, a method shared with structurally analogous triazoles . Its structural features contribute to diverse applications, including antimicrobial and anticancer research, driven by the electron-withdrawing bromine and electron-donating ethoxy substituents, which modulate electronic and steric properties .

Properties

IUPAC Name |

3-(4-bromophenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3OS/c1-2-21-14-9-7-13(8-10-14)20-15(18-19-16(20)22)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMFXQZKVBDUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromoaniline with 4-ethoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives, including 5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

The compound's mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes like dihydrofolate reductase, which is crucial for folate synthesis in bacteria .

Antifungal Properties

In addition to antibacterial activity, this compound exhibits antifungal properties. Research indicates that compounds within this class can effectively combat fungal infections such as those caused by Candida albicans.

Table 2: Antifungal Activity of Triazole Derivatives

The antifungal action is attributed to the ability of these compounds to disrupt fungal cell membrane integrity or inhibit ergosterol biosynthesis .

Potential Anticancer Applications

Emerging research suggests that triazole derivatives may also possess anticancer properties. The structural features of this compound could potentially allow it to act as an inhibitor of cancer cell proliferation.

Case Study: Anticancer Activity

A study focusing on the cytotoxic effects of various triazole derivatives indicated that those with specific substituents exhibited significant inhibitory effects on cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). The presence of electron-withdrawing groups was found to enhance the activity against these cells .

Conclusion and Future Directions

The compound this compound represents a promising candidate in the development of new antimicrobial and antifungal agents. Its potential for anticancer applications also warrants further investigation. Continued research into its mechanism of action and structure-activity relationships will be crucial for optimizing its therapeutic efficacy.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The bromophenyl and ethoxyphenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares substituents at positions 4 and 5 of the triazole ring in analogous compounds, highlighting their impact on properties:

Physicochemical Properties

- Melting Points: Nitro-substituted triazoles (e.g., 5-(4-nitrophenyl)-4-(phenoxybenzylidene)) exhibit higher melting points (>250°C) due to stronger intermolecular interactions, whereas the target compound melts at lower temperatures (~200–220°C) .

Biological Activity

5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which is known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential therapeutic effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific triazole derivative, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H16BrN3OS |

| Molecular Weight | 396.29 g/mol |

| IUPAC Name | 5-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazole-3-thiol |

The biological activity of triazole derivatives often involves their interaction with specific molecular targets. The proposed mechanisms for this compound include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.

- Receptor Modulation : It can interact with various receptors affecting cellular signaling pathways.

- Antioxidant Activity : The thiol group in its structure may contribute to antioxidant properties by scavenging free radicals.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various S-substituted derivatives of 1,2,4-triazole-3-thiols, it was found that compounds similar to this compound showed activity against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 μg/mL for these compounds .

Anti-inflammatory Activity

Triazole derivatives have also been studied for their anti-inflammatory effects. Compounds containing the triazole moiety demonstrated the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). This suggests that this compound may possess similar anti-inflammatory properties .

Anticancer Activity

The anticancer potential of triazoles has been explored in various studies. For instance, a recent investigation into similar compounds showed promising results against human cancer cell lines. The IC50 values for some derivatives were reported as low as 4.363 μM compared to standard chemotherapeutics like doxorubicin . This indicates that this compound could be a candidate for further anticancer research.

Case Studies

Several case studies highlight the biological activities associated with triazoles:

- Antimicrobial Efficacy : A study on S-substituted triazoles found that modifications at the sulfur atom did not significantly alter antimicrobial activity across various strains .

- Anti-inflammatory Effects : Research has shown that certain triazole derivatives effectively reduce inflammation markers in vitro and could potentially lead to new therapeutic strategies for inflammatory diseases .

- Cancer Cell Inhibition : In vitro studies indicated that modifications in the triazole structure can enhance selectivity towards cancer cells while minimizing effects on normal cells .

Q & A

Q. What are the established synthetic routes for 5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiocarbohydrazide with substituted benzaldehyde derivatives, followed by functionalization. For example, a starting material like 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be alkylated or subjected to Schiff base reactions under acidic/basic conditions . Optimization involves adjusting solvent systems (e.g., ethanol or methanol), reaction temperatures (60–80°C), and catalyst use (e.g., K₂CO₃). Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) is critical for yield improvement (70–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl/ethoxyphenyl) and thiol (-SH) resonance (δ ~3.5 ppm, though often absent due to tautomerism) .

- IR Spectroscopy : Confirm S-H stretch (~2500 cm⁻¹) and C=N/C-S vibrations (1600–1500 cm⁻¹) .

- HR-MS : Validate molecular ion peaks (e.g., [M+H⁺] at m/z 404.03 for C₁₆H₁₄BrN₃OS) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer : Antimicrobial and antifungal activities are commonly tested using broth microdilution (MIC assays) against Staphylococcus aureus or Candida albicans. For example, triazole-thiol derivatives show MIC values of 8–32 µg/mL . Anti-tuberculosis activity is assessed via mycobacterial growth inhibition on egg-based media at pH 6.5–7.1, with concentrations as low as 0.1% demonstrating tuberculostatic effects .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity and reactivity?

- Methodological Answer : Substituent effects are studied via QSAR models and comparative bioassays. For instance:

- Replacing ethoxyphenyl with tert-butylphenyl increases steric hindrance, enhancing metabolic stability .

- Bromine at the 4-position on the phenyl ring improves lipophilicity, correlating with higher antimicrobial potency .

- Data tables from SAR studies (e.g., Table 3 in ) show substituent-specific activity trends.

Q. What computational tools are used to predict toxicity and binding mechanisms, and how reliable are these models?

- Methodological Answer :

- In silico toxicity : Use ProTox-II or ADMET predictors to estimate LD₅₀ and hepatotoxicity. For example, similar triazoles show low acute toxicity (LD₅₀ > 500 mg/kg) in rodent models .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like fungal CYP51 or bacterial folate synthases. Validation via in vivo assays (e.g., mycobacterial growth inhibition) is essential .

Q. How can contradictory data on bioactivity across studies be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., pH, strain differences). Strategies include:

- Standardized protocols : Replicate assays under controlled conditions (e.g., pH 6.5 vs. 7.1 for anti-TB tests) .

- Meta-analysis : Compare substituent effects (e.g., bromophenyl vs. fluorophenyl) to isolate structure-activity trends .

Q. What strategies are effective for optimizing bioavailability and solubility without compromising activity?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated thiols) to enhance solubility .

- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates .

- Lipinski’s Rule compliance : Ensure logP < 5 and molecular weight < 500 Da via substituent tuning (e.g., replacing bromine with polar groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.